molecular formula C13H21F2N3O2 B6811792 N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide

N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide

Cat. No.: B6811792
M. Wt: 289.32 g/mol
InChI Key: ABXAFBFHYDAAOP-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide: is a synthetic organic compound characterized by the presence of a tert-butyl group, a pyrrolidinone ring, and difluoropyrrolidine moiety

Properties

IUPAC Name

N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2N3O2/c1-12(2,3)18-6-4-9(10(18)19)16-11(20)17-7-5-13(14,15)8-17/h9H,4-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXAFBFHYDAAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1=O)NC(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidinone ring followed by the introduction of the tert-butyl group and the difluoropyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters and can be used to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and difluoropyrrolidine-containing molecules. Examples include:

  • N-(1-tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide
  • Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Uniqueness

N-(1-tert-butyl-2-oxopyrrolidin-3-yl)-3,3-difluoropyrrolidine-1-carboxamide is unique due to the presence of both the tert-butyl group and the difluoropyrrolidine moiety, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activity compared to similar compounds .

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